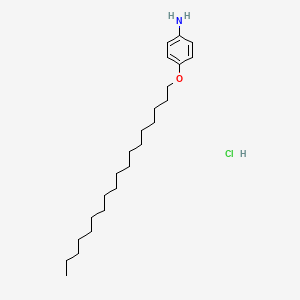

4-Octadecoxyaniline;hydrochloride

Description

4-Octadecoxyaniline hydrochloride is an organic compound comprising an aniline derivative substituted with an octadecoxy (C18H37O–) group and a hydrochloride counterion. Its molecular formula is C24H44ClNO, with a molecular weight of 422.07 g/mol. The long hydrophobic octadecoxy chain imparts significant lipophilicity, distinguishing it from shorter-chain analogs. This compound is likely utilized in surfactant formulations, organic synthesis, or materials science due to its amphiphilic nature .

Key properties inferred from structurally similar hydrochloride salts (e.g., 4-methoxyaniline hydrochloride ) include:

- Solubility: Limited water solubility due to the long alkyl chain, but soluble in organic solvents like methanol or chloroform.

- Stability: Expected to be stable under standard storage conditions (room temperature, inert atmosphere).

- Synthesis: Likely synthesized via nucleophilic substitution of 4-nitroaniline with octadecyl bromide, followed by reduction and HCl treatment.

Properties

CAS No. |

67355-53-7 |

|---|---|

Molecular Formula |

C24H44ClNO |

Molecular Weight |

398.1 g/mol |

IUPAC Name |

4-octadecoxyaniline;hydrochloride |

InChI |

InChI=1S/C24H43NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24;/h18-21H,2-17,22,25H2,1H3;1H |

InChI Key |

VILAQNAKZGMQPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecoxyaniline;hydrochloride typically involves the reaction of octadecoxybenzene with aniline in the presence of a catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or toluene. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 4-Octadecoxyaniline;hydrochloride can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for the addition of reagents and control of reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Octadecoxyaniline;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the aniline ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines and their derivatives.

Substitution: Halogenated anilines and other substituted derivatives.

Scientific Research Applications

4-Octadecoxyaniline;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Octadecoxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hydrochloride Salts

Key Findings:

Lipophilicity and Solubility :

- 4-Octadecoxyaniline HCl’s long alkyl chain renders it more hydrophobic than 4-methoxyaniline HCl (water solubility: ~0.1 mg/mL vs. ~10 mg/mL) .

- In contrast, oxycodone HCl and memantine HCl exhibit high aqueous solubility due to polar functional groups (e.g., hydroxyls, amines) .

Stability and Storage :

- Hydrochloride salts generally require protection from moisture and light. Octodrine HCl, for instance, is stored at -20°C for long-term stability , while 4-methoxyaniline HCl remains stable at room temperature .

Analytical Methods: Chloride Content: Titration with 0.1 N AgNO3 (e.g., oxycodone HCl ) is standard for verifying HCl stoichiometry. Purity Assessment: HPLC with UV detection (λmax ~202–280 nm) is widely used, as seen in memantine HCl and oxycodone impurity profiling .

Functional Applications: Surfactant Potential: 4-Octadecoxyaniline HCl’s amphiphilic structure contrasts with non-ionic surfactants (e.g., Tween-80) but aligns with cationic surfactants like cetrimonium chloride. Pharmaceutical Relevance: Unlike opioid (oxycodone HCl) or neurological (memantine HCl) agents, 4-octadecoxyaniline HCl lacks documented therapeutic use but may serve as an intermediate in drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.